Sodium nitroprusside
Overview
Description
Sodium nitroprusside, with the chemical formula Na₂[Fe(CN)₅NO], is a red-colored sodium salt that dissolves in water or ethanol to give solutions containing the free complex dianion [Fe(CN)₅NO]²⁻ . It is widely known for its use as a potent vasodilator in medical applications, particularly for the rapid reduction of blood pressure in hypertensive emergencies .
Mechanism of Action
Target of Action
Sodium nitroprusside (SNP) primarily targets the vascular smooth muscle cells . It serves as a source of nitric oxide (NO), a potent peripheral vasodilator that affects both arterioles and venules, with a more pronounced effect on venules .
Mode of Action
SNP is metabolized in the body to release nitric oxide (NO) . NO activates guanylate cyclase in the vascular smooth muscle, leading to increased production of intracellular cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The action of SNP involves several biochemical pathways. The primary pathway is the NO-cGMP pathway . The release of NO from SNP activates guanylate cyclase, leading to increased cGMP production . SNP also interacts with phytohormones, affecting various physiological processes in plants .
Pharmacokinetics
SNP is administered intravenously and has a bioavailability of 100% . It is metabolized by combination with hemoglobin to produce cyanmethemoglobin and cyanide ions . Methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin . Thiosulfate reacts with cyanide to produce thiocyanate, which is eliminated in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SNP. For instance, SNP is light-sensitive and needs to be shielded from light to prevent degradation . Moreover, different plant species and genotypes react to SNP treatment differently depending on the context .
Biochemical Analysis
Biochemical Properties
Sodium nitroprusside anhydrous plays a crucial role in biochemical reactions by acting as a nitric oxide donor. It interacts with various enzymes, proteins, and biomolecules, primarily through the release of nitric oxide. One of the key interactions is with guanylate cyclase, an enzyme that converts GTP to cGMP. The increase in cGMP levels leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation . Additionally, this compound anhydrous interacts with hemoglobin, leading to the formation of cyanmethemoglobin and the release of cyanide ions .
Cellular Effects
This compound anhydrous has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The release of nitric oxide from this compound anhydrous activates the cGMP signaling pathway, which plays a role in vasodilation and the regulation of blood pressure . Furthermore, this compound anhydrous can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at high concentrations .
Molecular Mechanism
The molecular mechanism of this compound anhydrous involves the release of nitric oxide, which binds to the heme moiety of soluble guanylate cyclase. This binding activates the enzyme, leading to an increase in cGMP levels. The elevated cGMP levels result in the activation of protein kinase G, which phosphorylates target proteins involved in smooth muscle relaxation . Additionally, this compound anhydrous can interact with sulfhydryl-containing compounds, such as glutathione and cysteine, leading to the formation of disulfides and S-nitrosothiols .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound anhydrous can change over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . Its stability can be affected by light exposure, leading to degradation and reduced efficacy . Long-term studies have shown that prolonged exposure to this compound anhydrous can result in the accumulation of cyanide ions, which can have toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound anhydrous vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and induces vasodilation . At high doses, this compound anhydrous can cause severe hypotension, cyanide toxicity, and methemoglobinemia . These adverse effects highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound anhydrous is involved in several metabolic pathways. Upon administration, it is metabolized by hemoglobin to produce cyanmethemoglobin and cyanide ions . The cyanide ions are further detoxified by the enzyme rhodanese, which converts them to thiocyanate, a less toxic compound excreted in the urine . Additionally, this compound anhydrous can interact with vitamin B12 to form cyanocobalamin, which is also excreted from the body .
Transport and Distribution
Within cells and tissues, this compound anhydrous is primarily distributed in the extracellular space . It is transported in the bloodstream and rapidly taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects . The compound’s distribution is limited to the plasma, with minimal accumulation in blood cells .
Subcellular Localization
This compound anhydrous is localized mainly in the extracellular space and does not readily enter cells . Its activity is primarily exerted through the release of nitric oxide, which diffuses into surrounding cells and tissues. The nitric oxide produced by this compound anhydrous can interact with various cellular components, including soluble guanylate cyclase and sulfhydryl-containing proteins, to exert its biological effects .
Preparation Methods
Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction can be represented as follows:
K4[Fe(CN)6]+6HNO3→H2[Fe(CN)5(NO)]+CO2+NH4NO3+4KNO3
This method is simple and yields a high purity product, making it suitable for industrial production .
Chemical Reactions Analysis
Sodium nitroprusside undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to form different iron complexes.
Substitution: It reacts with various ligands to form substituted complexes.
Reactions with Amines: This compound reacts with primary amines to form colored complexes, which are used in qualitative analysis.
Common reagents used in these reactions include nitric acid, sodium carbonate, and various amines. Major products formed include substituted nitroprusside complexes and colored complexes used in analytical chemistry .
Scientific Research Applications
Sodium nitroprusside has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for the calibration of Mössbauer spectrometers.
Biology: This compound is used to study nitric oxide signaling pathways in plants and animals.
Medicine: It is used to manage acute hypertensive crises and heart failure by inducing vasodilation.
Industry: It is used in the synthesis of other chemical compounds and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Sodium nitroprusside is unique due to its rapid onset of action and short duration of effect. Similar compounds include:
Sodium nitrite: Also a vasodilator but with a different mechanism of action.
Clevidipine: A calcium channel blocker used as an alternative to this compound for blood pressure management.
This compound’s ability to release nitric oxide and its rapid action make it particularly effective in acute medical situations .
Biological Activity
Sodium nitroprusside (SNP) is a potent vasodilator that has been widely used in clinical settings, particularly for the management of acute heart failure and hypertensive emergencies. Its biological activity is primarily attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes. This article provides a detailed overview of the biological activity of SNP, including its mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.
This compound acts as a donor of nitric oxide, which leads to vasodilation through the activation of guanylate cyclase. This enzyme catalyzes the conversion of GTP to cGMP, resulting in smooth muscle relaxation. The release of NO from SNP also contributes to the inhibition of platelet aggregation and modulation of immune responses.
Key Mechanisms:
- Vasodilation : SNP causes relaxation of vascular smooth muscle, leading to decreased blood pressure.
- Inhibition of Platelet Aggregation : NO prevents platelet activation, reducing thrombus formation.
- Antimicrobial Activity : SNP exhibits bactericidal effects against various pathogens through the generation of reactive nitrogen species (RNS) that damage cellular components.
Therapeutic Applications
This compound is primarily used in the treatment of:
- Acute Heart Failure : SNP is effective in improving hemodynamic parameters in patients with acute decompensated heart failure. Studies have shown that patients treated with SNP experience significant reductions in NT-proBNP levels and improved clinical outcomes compared to controls .
- Hypertensive Crises : As a rapid-acting vasodilator, SNP is utilized in emergency settings to quickly reduce blood pressure.
- Neonatal Hypertension : Recent case reports indicate that SNP can be safely administered to neonates for managing hypertensive crises without significant adverse effects .
Case Study: Acute Heart Failure
A multicenter study involving 200 patients demonstrated that 66% achieved a significant reduction in NT-proBNP levels after SNP treatment. Responders had shorter hospital stays and lower rates of rehospitalization .
Biological Activity Against Microorganisms
This compound has shown notable antimicrobial properties. It disrupts microbial biofilms and exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The release of NO from SNP has been linked to cell lysis and biofilm dispersal in pathogens like Pseudomonas aeruginosa. .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Concentration (μM) | Effect |
---|---|---|
Pseudomonas aeruginosa | 10-40 | Inhibition of growth |
Staphylococcus aureus | 20-80 | Cell lysis observed |
Escherichia coli | 40-100 | Biofilm disruption |
Safety Profile and Toxicity
While this compound is generally safe for use, it carries risks related to cyanide toxicity due to its cyanide content. Monitoring serum thiocyanate levels is essential during prolonged administration. Adverse effects have been reported but are rare when used appropriately .
Case Study: Neonatal Use
In a case series involving neonates treated with high doses of SNP, no significant cyanide toxicity was observed despite some instances where serum cyanide levels rose . This highlights the importance of careful dosing and monitoring.
Properties
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOKVKJVPMJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6Na2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-89-2 | |
Record name | Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium pentacyanonitrosylferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.